2-(Cyclopropylamino)acetonitrile

Lipophilicity XLogP3 Physicochemical property

2-(Cyclopropylamino)acetonitrile (CAS 30858-68-5) is a secondary aminonitrile building block of molecular formula C₅H₈N₂ (MW 96.13 g/mol). It comprises a cyclopropylamino moiety linked to an acetonitrile group, combining a strained, conformationally restricted cyclopropane ring with a nitrile handle amenable to diverse chemical transformations.

Molecular Formula C5H8N2
Molecular Weight 96.13 g/mol
CAS No. 30858-68-5
Cat. No. B3258753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclopropylamino)acetonitrile
CAS30858-68-5
Molecular FormulaC5H8N2
Molecular Weight96.13 g/mol
Structural Identifiers
SMILESC1CC1NCC#N
InChIInChI=1S/C5H8N2/c6-3-4-7-5-1-2-5/h5,7H,1-2,4H2
InChIKeyFSDQBPDUZVGCQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclopropylamino)acetonitrile (CAS 30858-68-5) – Chemical Identity, Physicochemical Baseline, and Procurement Context


2-(Cyclopropylamino)acetonitrile (CAS 30858-68-5) is a secondary aminonitrile building block of molecular formula C₅H₈N₂ (MW 96.13 g/mol) . It comprises a cyclopropylamino moiety linked to an acetonitrile group, combining a strained, conformationally restricted cyclopropane ring with a nitrile handle amenable to diverse chemical transformations . The compound is supplied as a research intermediate by multiple vendors (e.g., Enamine, BLD Pharmatech, Fluorochem, Macklin) at typical purities of 95–98% under ambient shipping conditions . Its XLogP3 of 0.1, one hydrogen bond donor, two hydrogen bond acceptors, Fsp3 of 0.8, and predicted boiling point of 224.7 ± 13.0 °C define its position within the aminoacetonitrile chemical space .

Why Uninformed Substitution of 2-(Cyclopropylamino)acetonitrile with Other Aminoacetonitriles Risks Synthetic and Pharmacochemical Failure


Superficial replacement of 2-(cyclopropylamino)acetonitrile with structurally related aminoacetonitriles (e.g., methylamino-, ethylamino-, dimethylamino-, or diethylamino-acetonitrile) is unwarranted without quantitative consideration of key physicochemical and reactivity parameters. Despite sharing the core –NH–CH₂–CN scaffold, these analogs differ substantially in lipophilicity (XLogP3 range –0.4 to 0.8), hydrogen-bond donor capacity (secondary vs. tertiary amine), sp3-carbon fraction (Fsp3 0.67–0.83), and conformational flexibility (rotatable bond count 1–3) . The cyclopropyl ring introduces unique steric strain, restricted conformational freedom, and distinct electronic properties that affect reactivity at both the amine and nitrile centres . Such differences can translate into divergent reaction yields, downstream pharmacokinetic profiles when elaborated into bioactive molecules, and procurement feasibility given disparate supplier networks and pricing tiers .

Head-to-Head Physicochemical and Procurement Differentiation Evidence for 2-(Cyclopropylamino)acetonitrile


Lipophilicity (XLogP3) Positioning Relative to Four Structure–Activity-Relationship-Relevant Aminoacetonitrile Analogs

2-(Cyclopropylamino)acetonitrile exhibits a computed XLogP3 of 0.1, occupying a central lipophilicity position within the aminoacetonitrile series. This value is 0.5 log units higher than methylaminoacetonitrile (XLogP3 = –0.4), 0.2 log units above ethylaminoacetonitrile (–0.1), identical to dimethylaminoacetonitrile (0.1), and 0.7 log units below diethylaminoacetonitrile (0.8) . The intermediate logP may offer a balanced partition profile for downstream medicinal chemistry applications where extremes of hydrophilicity (methyl analog) or lipophilicity (diethyl analog) are undesirable.

Lipophilicity XLogP3 Physicochemical property Medicinal chemistry Building block selection

Hydrogen-Bond Donor Capacity: Secondary Amine versus Tertiary Amine Analogs

The target compound possesses one hydrogen-bond donor (HBD=1), characteristic of a secondary amine, distinguishing it from the tertiary aminoacetonitriles dimethylaminoacetonitrile and diethylaminoacetonitrile (HBD=0) . The methylamino- and ethylamino-acetonitrile analogs also have HBD=1 (secondary amines). This functional distinction means the cyclopropyl compound retains the ability to act as both donor and acceptor in hydrogen-bonding networks, a property lost in the N,N-dialkylated analogs. This is mechanistically significant because the HBD capacity may influence solubility, crystallization behavior, and interactions with biological targets (e.g., kinase hinge regions, enzyme active sites) when the building block is elaborated into final compounds .

Hydrogen bonding Secondary amine Tertiary amine Receptor interaction Solubility

Fraction sp3 (Fsp3) and Conformational Rigidity: Impact on Drug-Likeness and Library Design

2-(Cyclopropylamino)acetonitrile has an Fsp3 value of 0.80, significantly higher than methylaminoacetonitrile (0.67) and equal to or higher than ethylaminoacetonitrile (0.75), dimethylaminoacetonitrile (0.75), and diethylaminoacetonitrile (0.83) . High Fsp3 is positively correlated with improved aqueous solubility, reduced off-target promiscuity, and greater clinical success probability in drug discovery . The source of the elevated Fsp3 in the target compound is the fully sp3-hybridized cyclopropane ring, which additionally imparts conformational rigidity absent in flexible alkyl chains. This combination of high three-dimensionality and restricted rotation is a recognized advantage for generating conformationally constrained pharmacophores with enhanced target selectivity .

Fsp3 Drug-likeness Three-dimensionality Metabolic stability Cyclopropane

Predicted Boiling Point and Volatility: Practical Handling Considerations for Laboratory-Scale Synthesis

The predicted boiling point of 2-(cyclopropylamino)acetonitrile is 224.7 ± 13.0 °C, substantially higher than that of dimethylaminoacetonitrile (137–138 °C), diethylaminoacetonitrile (~170 °C), and methylaminoacetonitrile (150.2 °C) . The ethylamino analog has a comparable predicted boiling point of ~227 °C. This elevated boiling point reflects stronger intermolecular interactions (hydrogen bonding as a secondary amine combined with higher molecular weight) and may reduce losses through evaporation during ambient-temperature reactive processes or vacuum-assisted solvent removal. For procurement decisions where synthetic protocols involve elevated temperatures or extended reaction times, lower volatility can simplify engineering controls and improve mass balance .

Boiling point Volatility Reaction setup Synthetic intermediate handling

Supplier Diversity and Procurement Flexibility Benchmarking

As of 2026, Chemspace lists 47 stock items for 2-(cyclopropylamino)acetonitrile from 10 distinct suppliers (including BLD Pharmatech, Enamine, and Fluorochem), with purity specifications ranging from 95% to 98% . Pricing from Fluorochem is £189/100 mg and £853/g for 98% material . In contrast, (dimethylamino)acetonitrile is listed by major distributors (Fisher Scientific, TCI) but often as a liquid with fish-like odor and hazardous shipping classification, complicating procurement . (Diethylamino)acetonitrile shows a narrower supplier base (Aladdin, a few specialty vendors). The broad multi-supplier landscape for the target compound reduces single-source dependency risk and supports competitive price benchmarking, which is material for procurement departments managing long-term synthesis programs.

Supplier network Procurement Availability Price benchmarking Supply chain

Derivatization Potential: Dual Reactivity of Nitrile and Cyclopropylamine Motifs Enables Streamlined Synthetic Routes

The target compound contains two orthogonal reactive centers: a nitrile group susceptible to hydrolysis (→ amide or acid), reduction (→ aminomethyl), cycloaddition, or Grignard addition, and a secondary cyclopropylamine available for N-alkylation, acylation, reductive amination, or urea formation . This dual reactivity enables sequential or parallel derivatization without protective-group manipulations required for mono-functional intermediates. Among the comparator set, only ethylaminoacetonitrile offers an analogous combination of secondary amine and nitrile function; however, the cyclopropyl analog provides the additional advantage of three-dimensional shape and metabolic stability typical of cyclopropane-containing intermediates . N,N-dialkylated analogs (dimethyl-, diethyl-) lack the amine NH, forfeiting one site of reactivity and reducing the degrees of synthetic freedom available for diversity-oriented synthesis .

Synthetic versatility Nitrile reactivity Cyclopropylamine Drug intermediate Parallel synthesis

Strategic Application Scenarios for 2-(Cyclopropylamino)acetonitrile Where Differentiation Data Drive Procurement Decisions


Medicinal Chemistry Library Design Requiring Balanced logP and Conformational Restriction

When constructing screening libraries where lipophilicity must be controlled (target logP 0–1) to avoid both poor solubility (< –0.5) and excessive metabolic clearance (> 3), 2-(cyclopropylamino)acetonitrile (XLogP3 = 0.1, Fsp3 = 0.80) provides a data-supported advantage over the more hydrophilic methyl analog (XLogP3 = –0.4) or the excessively lipophilic diethyl analog (XLogP3 = 0.8) . Its cyclopropane-induced rigidity further biases library members toward three-dimensional conformations associated with improved clinical developability .

Synthetic Route Optimization Where Hydrogen-Bond Donor Retention Is Essential

For synthetic sequences requiring the amine functionality to participate as a hydrogen-bond donor in subsequent step(s)—e.g., directing-group chemistry, chiral auxiliary attachment, or receptor-binding pharmacophore construction—the target compound (HBD=1) is functionally superior to tertiary aminoacetonitriles dimethylaminoacetonitrile and diethylaminoacetonitrile (HBD=0), which lack this capability . Only the secondary aminoacetonitriles (cyclopropyl, methyl, ethyl) preserve the NH; among these, the cyclopropyl variant adds conformational and metabolic advantages cited above.

Scale-Up and Process Chemistry Procurement with Multi-Vendor Supply Assurance

Process chemistry groups planning multi-kilogram campaigns benefit from the target compound's documented supplier redundancy (10+ vendors across Chemspace, including BLD Pharmatech, Enamine, Fluorochem, and Macklin) . This diversified supply base enables competitive tendering and mitigates the risk of single-supplier stockout that can afflict less-widely-stocked analogs. The compound's predicted boiling point (224.7 °C) and ambient storage/shipping classification (non-hazardous for transport per Fluorochem) further reduce logistical friction relative to volatile, flammable alternatives such as dimethylaminoacetonitrile.

Diversity-Oriented Synthesis Exploiting Dual Nitrile-Amine Orthogonal Reactivity

In parallel synthesis workflows where maximizing scaffold diversity per building block is a key productivity metric, 2-(cyclopropylamino)acetonitrile's two orthogonally reactive sites (secondary amine and nitrile) enable consecutive derivatizations without deprotection steps. This dual reactivity is shared only with methylamino- and ethylamino-acetonitrile among the comparators but is absent in N,N-dialkyl analogs, effectively doubling the accessible chemical space per synthetic cycle . The cyclopropane ring further furnishes a privileged motif overrepresented in FDA-approved drugs (2012–2018: 18 cyclopropane-containing new molecular entities approved) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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